molecular formula C11H15NO3 B3204622 2-Tert-butyl-6-methyl-4-nitrophenol CAS No. 10396-84-6

2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622
CAS No.: 10396-84-6
M. Wt: 209.24 g/mol
InChI Key: NRKMKBXQEOBAKP-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methyl-4-nitrophenol: is an organic compound with the molecular formula C11H15NO3 It is a substituted phenol, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methyl-4-nitrophenol typically involves the nitration of 2-Tert-butyl-6-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of reaction temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Tert-butyl-6-methyl-4-nitrophenol can undergo oxidation reactions, where the phenolic group may be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder with hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens (chlorine, bromine), sulfonating agents, and alkylating agents.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of 2-Tert-butyl-6-methyl-4-aminophenol.

    Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: 2-Tert-butyl-6-methyl-4-nitrophenol is used as an intermediate in the synthesis of other complex organic molecules

Biology: In biological research, this compound may be used as a probe to study the effects of nitro-substituted phenols on biological systems. It can help in understanding the interactions of such compounds with enzymes and other biomolecules.

Industry: In the industrial sector, this compound can be used as an antioxidant in various formulations, including polymers, lubricants, and fuels

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-methyl-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the oxidative state of biological systems. The phenolic group can form hydrogen bonds and other interactions with proteins, affecting their function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its solubility and distribution in biological systems.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used in the stabilization of polymers and fuels.

    2,6-Di-tert-butyl-4-nitrophenol: Similar structure with two tert-butyl groups, used as an antioxidant and stabilizer.

    2-Tert-butyl-4-methylphenol: Lacks the nitro group, used as an intermediate in organic synthesis.

Uniqueness: 2-Tert-butyl-6-methyl-4-nitrophenol is unique due to the presence of both a nitro group and a tert-butyl group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-tert-butyl-6-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(12(14)15)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMKBXQEOBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257987
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-84-6
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10396-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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